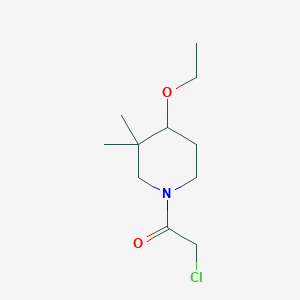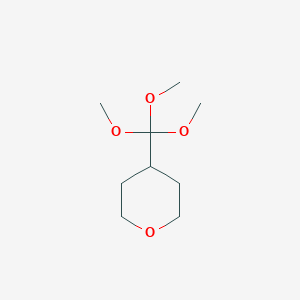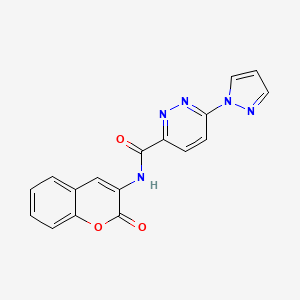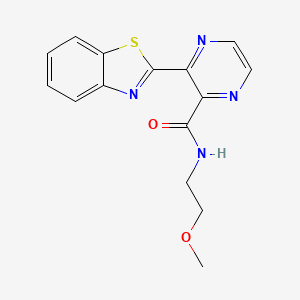
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a synthetic compound that has been used in various scientific research applications. It is a ketone derivative that belongs to the class of piperidine compounds. CDE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to increased levels of these neurotransmitters, which can have various effects on the central nervous system. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have an affinity for the alpha-2 adrenergic receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of depression and other mood disorders. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may make it useful in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which can make it easier to study. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, which can provide researchers with options for producing the compound. One limitation of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it may have potential side effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of depression and other mood disorders. Another area of research could focus on its potential use in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone could be studied for its potential use in the treatment of drug addiction. Further research could also explore the potential side effects of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone and ways to minimize these effects.
Synthesemethoden
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, including the reaction of 1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with thionyl chloride and phosphorus pentachloride. Another method involves the reaction of 4-ethoxy-3,3-dimethylpiperidine with chloroacetyl chloride in the presence of triethylamine. These methods have been used to produce 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been used in various scientific research applications, including studies on the central nervous system. It has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to the treatment of depression and other mood disorders.
Eigenschaften
IUPAC Name |
2-chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-9-5-6-13(10(14)7-12)8-11(9,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGJMLQQOBLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2681229.png)
![6-(4-methoxyphenyl)-3-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2681230.png)

![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)





